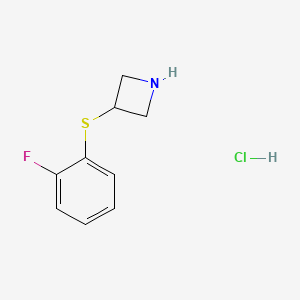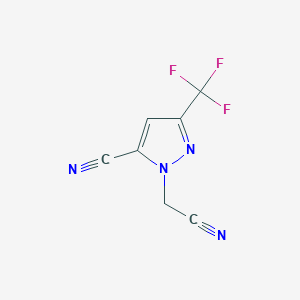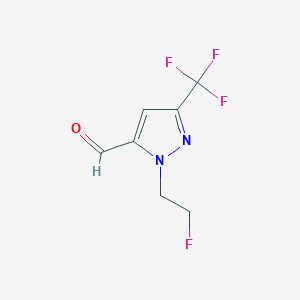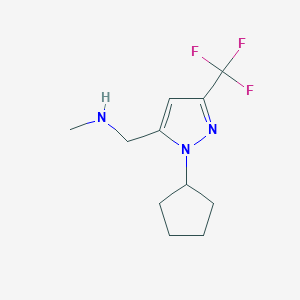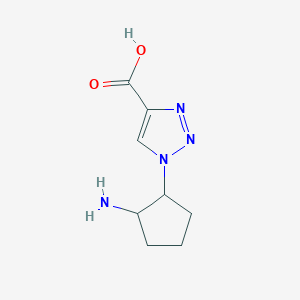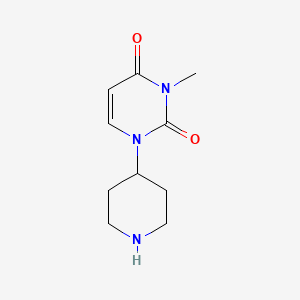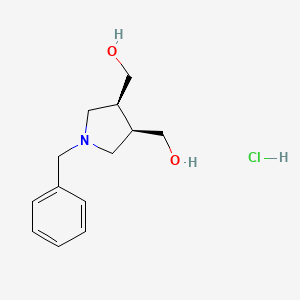![molecular formula C14H19N3 B1480836 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-80-4](/img/structure/B1480836.png)
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
“6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol. It is a type of 1H-imidazo[1,2-b]pyrazole, which is a class of compounds that have attracted attention due to their diverse and useful bioactivities .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazole compounds involves the selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1H-imidazo[1,2-b]pyrazole scaffold. This scaffold is considered a potential non-classical isostere of indole .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazole compounds include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .Applications De Recherche Scientifique
Anticancer Activity
The synthesis and study of imidazo[1,2-b]pyrazole derivatives have been a focus due to their potential as anticancer agents. For instance, a study on the synthesis of potential anticancer agents highlighted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as mitotic inhibitors with significant antitumor activity in mice. These compounds, including analogs of 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole, were shown to cause the accumulation of cells at mitosis, indicating their role in disrupting cell division in cancer cells (C. Temple et al., 1987). Another study on benzimidazoles-imidazo[1,2-a]pyrazine conjugates revealed their in vitro biological activity against human cancer cell lines, underscoring the importance of the imidazo[1,2-a]pyrazine scaffold in anticancer research (Iqubal Singh, Vijay Luxami, Kamaldeep Paul, 2019).
Chemical Synthesis and Reactivity
The chemical synthesis of imidazo[1,2-b]pyrazole derivatives involves various strategies, including intermolecular aza-Wittig reactions and cyclocondensation processes. One study described the intermolecular aza-Wittig reaction as a method for synthesizing pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, showcasing the versatility of this chemical framework (M. Barsy, Eman A. El-Rady, 2006). Another approach discussed the synthesis of mono- and disubstituted 1H-imidazo[1,2-b]pyrazoles, highlighting the broad range of possible substitutions that can modify the compound's properties for various applications (P. Seneci et al., 1999).
DNA and Protein Binding
The interaction of imidazo[1,2-b]pyrazole derivatives with biological macromolecules like DNA and proteins is another area of research. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents. A study on imidazo[1,2-a]pyrazine-benzimidazoles highlighted their strong binding interactions with DNA and bovine serum albumin (BSA), which are fundamental for their biologically significant effects (Iqubal Singh, Vijay Luxami, Kamaldeep Paul, 2019). Such studies provide insights into the potential therapeutic applications of these compounds.
Orientations Futures
The future directions for the research on “6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their bioactivities and the development of new synthetic methods. The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .
Propriétés
IUPAC Name |
6-cyclobutyl-1-cyclopentylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-7-12(6-1)16-8-9-17-14(16)10-13(15-17)11-4-3-5-11/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVYUGFXZRBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




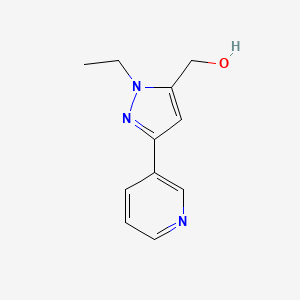
![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)
